molecular formula C20H34O5 B160137 5-Trans Prostaglandin F2beta CAS No. 36150-02-4

5-Trans Prostaglandin F2beta

Cat. No.: B160137
CAS No.: 36150-02-4
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-PTTZIUQESA-N
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Description

Contextualization within Prostaglandin (B15479496) F Series Isomers

5-trans-PGF2β is structurally defined as the 9β-hydroxy isomer of 5-trans Prostaglandin F2α (5-trans-PGF2α). medchemexpress.commedchemexpress.euscbt.com This means it shares the same chemical formula and molecular weight as 5-trans-PGF2α but differs in the spatial arrangement of the hydroxyl group at the 9th carbon position. scbt.comcaymanchem.com

The "trans" designation in its name refers to the configuration of the double bond at the 5th carbon position. caymanchem.com Specifically, 5-trans-PGF2α is the more thermodynamically stable C-5 olefin isomer of Prostaglandin F2α (PGF2α) and is often found as an impurity in commercial preparations of PGF2α. caymanchem.com

While the biological activity of 5-trans-PGF2β has not been extensively reported, its close isomeric relationship to other PGF series compounds, such as PGF2α, suggests its potential involvement in similar biological pathways. caymanchem.com PGF2α is a potent agonist for the prostaglandin F receptor (FP receptor) and plays a significant role in processes like uterine muscle contraction and labor. medchemexpress.eu

A number of F-series prostaglandins (B1171923) and their analogs have been studied for their various physiological effects. For instance, intravenous administration of some F-series compounds in rabbits has been shown to increase the respiratory rate. caymanchem.com

Properties of 5-Trans Prostaglandin F2beta and Related Isomers
CompoundCAS NumberMolecular FormulaMolecular WeightKey Distinguishing Feature
This compound36150-02-4C20H34O5354.59β-hydroxy isomer of 5-trans PGF2α. medchemexpress.commedchemexpress.euscbt.com
5-Trans Prostaglandin F2α36150-01-3C20H34O5354.5Thermodynamically stable C-5 olefin isomer of PGF2α. caymanchem.com

Role in the Broader Lipid Mediator Landscape

Prostaglandins are part of a larger family of signaling molecules known as lipid mediators or bioactive lipids. nih.gov These molecules, which also include leukotrienes and thromboxanes, are synthesized from precursor membrane lipids and are crucial for intercellular signaling. nih.gov They are involved in a wide array of physiological and pathological processes, particularly inflammation. nih.gov

Eicosanoids are generated from 20-carbon polyunsaturated fatty acids like arachidonic acid through the action of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. nih.govuni-jena.de

The production of these mediators can occur through a process called transcellular biosynthesis, where an intermediate compound synthesized in one cell is transferred to and processed by a neighboring cell. nih.gov For example, prostaglandin H2 (PGH2), an unstable intermediate, can be synthesized by platelets and then converted by endothelial cells into other prostaglandins like PGI2 and PGE2. nih.gov

While pro-inflammatory prostaglandins and leukotrienes are well-known, there is also a class of specialized pro-resolving mediators (SPMs) that actively help to resolve inflammation. nih.govuni-jena.de The balance between these different classes of lipid mediators is critical for maintaining tissue homeostasis.

In the central nervous system, prostaglandins and other lipid mediators are vital for regulating neural membrane biology. nih.gov However, overproduction of certain reactive prostaglandins and other eicosanoids due to enhanced phospholipase A2 (PLA2) activity can contribute to neurodegeneration and brain injury. nih.gov

Historical Perspective on Related Prostaglandin Discovery

The discovery of prostaglandins dates back to 1935 when Swedish physiologist Ulf von Euler first identified them in human semen. britannica.comlibretexts.org He named them "prostaglandins," believing they were secreted by the prostate gland. britannica.comlibretexts.org For many years, the exact nature and function of these substances remained elusive. explorable.com

Significant progress in understanding prostaglandins occurred in the 1960s and 1970s through the work of Swedish biochemists Sune K. Bergström and Bengt Ingemar Samuelsson, and British biochemist Sir John Robert Vane. britannica.com Their research led to the isolation, identification, and analysis of numerous prostaglandins, earning them the Nobel Prize in Physiology or Medicine in 1982. britannica.com

Bergström was instrumental in purifying several prostaglandins and deducing their chemical structures in the 1950s. explorable.com He and his student, Samuelsson, later elucidated the biosynthetic pathway of prostaglandins, showing they are formed from the conversion of arachidonic acid by an enzyme called cyclo-oxygenase. explorable.comebsco.com Vane's development of improved bioassays helped to reveal that prostaglandins are present in many tissues throughout the body, not just the prostate. ebsco.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-PTTZIUQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347755
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36150-02-4
Record name (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 5 Trans Prostaglandin F2beta

Endogenous Catabolism and Metabolite Formation

Pathways of Prostaglandin (B15479496) F Metabolism in Biological Tissues

Prostaglandins (B1171923) of the F series, including the well-studied Prostaglandin F2α (PGF2α) and its isomers like 5-Trans Prostaglandin F2beta, undergo extensive metabolism in various tissues, which typically leads to their biological inactivation. nih.gov These compounds are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, resulting in the prostaglandin endoperoxide PGH2. wikipedia.org From PGH2, Prostaglandin F2α is formed through the action of PGF synthase (PGFS), which can include several aldo-keto reductase (AKR) family proteins. jst.go.jp this compound is specifically the 9β-hydroxy isomer of 5-trans PGF2α. medchemexpress.comscbt.com

The metabolism of F-series prostaglandins is a rapid process, particularly within the lungs, kidneys, and liver. nih.govnih.gov The primary metabolic route involves two key enzymatic steps that modify the structure of the prostaglandin molecule, rendering it inactive. nih.gov Kidneys, for example, metabolize PGF2α through divergent pathways, yielding a mix of prostaglandin E and F metabolites. nih.gov The rate and specific profile of metabolite formation can vary depending on the species and tissue. nih.gov For instance, in most mammalian tissues, the initial and rate-limiting step is the oxidation of the hydroxyl group at carbon 15. This is followed by the reduction of a double bond in the side chain, leading to the formation of dihydro derivatives. glpbio.com The principal and most prominent metabolite found in plasma for the PGF series is the 13,14-dihydro-15-keto derivative. nih.govglpbio.com

Role of 15-Hydroxyprostaglandin Dehydrogenase and Δ-13 Reductase

The metabolic inactivation of this compound is primarily carried out by two key enzymes that act sequentially.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is the principal enzyme responsible for the initial step in the catabolism of prostaglandins. nih.gov This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins into a ketone, a process that leads to a significant loss of biological activity. uniprot.org 15-PGDH is widely distributed in tissues throughout the body, with particularly high concentrations in the lungs, which allows for efficient clearance of circulating prostaglandins in a single pass. The enzyme is considered a key regulator of prostaglandin levels and has been identified as a tumor suppressor due to its role in degrading pro-proliferative prostaglandins like PGE2. uniprot.orgnih.govmdpi.com

Δ-13 Reductase , also known as 15-oxoprostaglandin-Δ¹³-reductase or prostaglandin reductase (PTGR), catalyzes the subsequent step in the metabolic pathway. nih.govnih.gov After the formation of the 15-keto derivative by 15-PGDH, Δ-13 reductase acts on the C-13 double bond. This enzyme reduces the double bond between carbons 13 and 14, yielding a 13,14-dihydro metabolite. nih.govglpbio.com This reduction further contributes to the inactivation of the prostaglandin molecule. nih.gov Several forms of prostaglandin reductase have been identified, including PTGR-1, PTGR-2, and PTGR-3, which show varying tissue expression and substrate specificities. nih.gov

Key Enzymes in Prostaglandin F Metabolism

EnzymeAbbreviationFunctionCofactor
15-Hydroxyprostaglandin Dehydrogenase15-PGDHOxidizes the 15-hydroxyl group to a 15-keto group. uniprot.orgNAD+
Δ-13 ReductasePTGRReduces the C13-C14 double bond. nih.govnih.govNADPH nih.gov

Formation of 15-Keto and 13,14-Dihydro Derivatives

The metabolic cascade of this compound, mirroring that of other F-series prostaglandins, results in the sequential formation of specific derivatives.

The first product formed is the 15-keto derivative . This occurs when 15-PGDH oxidizes the hydroxyl group at the C-15 position of the parent prostaglandin. This single modification dramatically reduces the compound's biological potency. For example, 15-keto-PGF2α is the initial metabolite of PGF2α. nih.gov These 15-keto metabolites can then be further processed, for instance, by conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferases in tissues like the liver and kidney. nih.gov

Following the initial oxidation, the 13,14-dihydro derivative is formed. Specifically, the intermediate 15-keto prostaglandin is acted upon by Δ-13 reductase. nih.gov This enzyme reduces the double bond at the C13-14 position, leading to the formation of a 13,14-dihydro-15-keto metabolite. nih.govglpbio.com This compound, such as 13,14-dihydro-15-keto-PGF2α, is the major, stable, and inactive metabolite of PGF2α found circulating in the plasma and excreted in urine. nih.govglpbio.comresearchgate.nettandfonline.com The measurement of this metabolite is often used as a reliable indicator of in vivo PGF2α production. researchgate.nettandfonline.com

Metabolic Pathway of Prostaglandin F2β

CompoundPrecursorKey EnzymeDescription
This compound PGH2Prostaglandin F SynthaseThe parent compound, an isomer of PGF2α. jst.go.jpmedchemexpress.com
15-Keto-5-trans-PGF2beta This compound15-PGDHThe initial, less active metabolite formed by oxidation.
13,14-Dihydro-15-keto-5-trans-PGF2beta 15-Keto-5-trans-PGF2betaΔ-13 ReductaseThe principal, inactive metabolite. nih.govglpbio.com

Potential Molecular Interactions and Receptor Considerations for 5 Trans Prostaglandin F2beta

Exploration of Prostaglandin (B15479496) Receptor Affinities

The affinity of a ligand for its receptor is a primary determinant of its biological potency. For prostaglandins (B1171923), the target receptors are members of a distinct class of cell surface proteins that trigger internal cellular responses upon activation.

Prostaglandin receptors, including the Prostaglandin F receptor (FP receptor), are members of the large G protein-coupled receptor (GPCR) superfamily. These receptors are integral membrane proteins characterized by seven transmembrane helices. medchemexpress.com They function as signal transducers, detecting molecules outside the cell and activating internal signaling cascades. medchemexpress.com

The process begins when a ligand, such as a prostaglandin, binds to the GPCR. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein complex (composed of Gα, Gβ, and Gγ subunits). medchemexpress.com Upon activation, the G protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on its Gα subunit, causing the Gα and Gβγ subunits to dissociate. medchemexpress.com

These dissociated subunits then interact with and modulate the activity of downstream effector proteins. The primary signaling pathway for the FP receptor involves coupling to the Gq alpha subunit (Gαq). Activation of Gαq stimulates the enzyme phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to mobilize intracellular calcium stores, while DAG activates protein kinase C, culminating in a specific cellular response.

The FP receptor exhibits a high degree of specificity for its endogenous ligand, PGF2α. The stereochemistry of the prostaglandin molecule is critical for effective receptor binding and activation. Even minor changes to the structure can dramatically alter binding affinity. 5-trans Prostaglandin F2beta is a stereoisomer of PGF2α, differing in the geometry of the double bond at the C5 position (trans vs. cis).

While direct quantitative binding data for this compound at the FP receptor is not extensively documented in comparative studies, the activity of other PGF2α isomers provides significant insight. For example, in studies using ovine corpus luteum cell membranes, which are rich in FP receptors, the binding affinity of various isomers and analogs has been shown to vary widely. The 15(R) epimer of PGF2α, which differs only in the orientation of a single hydroxyl group, shows a dramatically reduced binding affinity compared to the native PGF2α. caymanchem.com Conversely, a synthetic analog like 17-phenyl trinor PGF2α demonstrates a significantly higher binding affinity. caymanchem.comtargetmol.com

This high degree of stereospecificity strongly suggests that this compound, due to the altered geometry of its upper side chain, would have a substantially lower affinity for the FP receptor compared to PGF2α. In hamster antifertility studies, a biological effect mediated by the FP receptor, 15(R)-PGF2α was found to have only 25% of the potency of PGF2α, a difference attributed to its reduced receptor affinity. caymanchem.com Therefore, this compound is presumed to be a much weaker agonist at the FP receptor than its cis-isomer.

Table 1: Relative Binding Affinities of PGF2α and Related Analogs to the Ovine Luteal FP Receptor

CompoundStructural Relationship to PGF2αRelative Binding Affinity Compared to PGF2α (%)Reference
Prostaglandin F2α (PGF2α)Native Ligand100% caymanchem.comcaymanchem.com
15(R)-Prostaglandin F2αC-15 Epimer6.7% caymanchem.com
17-phenyl trinor PGF2αSynthetic Analog756% caymanchem.comtargetmol.com
16-phenyl tetranor PGF2αSynthetic Analog8.7% medchemexpress.com

G Protein-Coupled Receptor (GPCR) Signaling Context

Modulatory Effects on Cellular Protein Activity (General)

The activation of GPCRs by prostaglandins initiates signaling cascades that lead to the phosphorylation and modulation of numerous intracellular proteins, thereby altering cellular behavior.

Prostaglandins are involved in regulating highly specific cellular functions in various tissues. A notable example is the ability of Prostaglandin F2beta ((5R)-Dinoprost) to induce the dose-dependent release of mucin from airway cells. medchemexpress.com Mucin is a key component of mucus, and its secretion is a critical physiological process in the respiratory tract. This effect is mediated by the interaction of the prostaglandin with its receptor on the surface of mucin-producing cells. Given that this compound is an isomer of PGF2β, it could potentially influence similar processes. However, its efficacy in stimulating mucin release would be directly dependent on its binding affinity and activation potential at the relevant prostanoid receptor, which, as discussed, is likely to be significantly lower than that of the cis-isomer.

Advanced Analytical Methodologies for 5 Trans Prostaglandin F2beta Quantification and Profiling

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Approaches

UHPLC-MS/MS has become the gold standard for the analysis of eicosanoids, including 5-trans-PGF2β, offering superior sensitivity and specificity compared to other methods like immunoassays. sciex.commdpi.com This platform combines the high-resolution separation capabilities of UHPLC with the precise detection and quantification abilities of tandem mass spectrometry.

Triple quadrupole mass spectrometry (QQQ-MS/MS) is a powerful tool for the targeted quantification of specific analytes like 5-trans-PGF2β. nih.govnih.govfrontiersin.org This technique operates in multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity and sensitivity. ulisboa.pt In MRM, a specific precursor ion of the target compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the complex biological matrix. sciex.com

A newly developed UHPLC-QQQ-MS/MS method has demonstrated the simultaneous and rapid quantification of nine prostaglandins (B1171923), including prostaglandin (B15479496) F2β (PGF2β). nih.govnih.govfrontiersin.org This method highlights the efficiency of QQQ-MS/MS for analyzing multiple analytes in a single run, which is advantageous for studying the arachidonic acid metabolic pathway. nih.govnih.govfrontiersin.org The high sensitivity of modern QQQ-MS systems allows for the detection of prostaglandins at very low concentrations, often in the picogram range. nih.gov

Key characteristics of QQQ-MS/MS for 5-trans-PGF2β quantification:

High Selectivity: The MRM mode ensures that only the specific precursor-to-product ion transition for 5-trans-PGF2β is detected, reducing background noise. sciex.com

High Sensitivity: Capable of detecting and quantifying low levels of the analyte in complex biological samples. nih.gov

Multiplexing Capability: Allows for the simultaneous quantification of multiple prostaglandins in a single analytical run. nih.govnih.govfrontiersin.org

High-resolution mass spectrometry (HRMS), including technologies like time-of-flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, enabling the confident identification and profiling of compounds in complex mixtures. mdpi.comnih.gov Unlike QQQ-MS, which targets specific ions, HRMS acquires full-scan mass spectra with high mass accuracy and resolution, allowing for the retrospective analysis of data for previously unidentified compounds. nih.goviontof.com

For prostaglandin analysis, HRMS is particularly valuable for differentiating between isomers that have the same nominal mass but different exact masses due to slight differences in their elemental composition. sciex.com While 5-trans-PGF2β and its isomers share the same chemical formula and thus the same exact mass, HRMS can aid in their identification when coupled with efficient chromatographic separation. sciex.comsciex.com The high resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers can help in the unambiguous assignment of molecular formulae. mdpi.comnih.gov

Advantages of HRMS in prostaglandin analysis:

High Mass Accuracy: Allows for the determination of the elemental composition of an ion, aiding in its identification. mdpi.com

High Resolution: Can resolve isobaric interferences, which is crucial for the analysis of complex biological samples. nih.gov

Untargeted Profiling: Enables the comprehensive analysis of all detectable compounds in a sample, not just a predefined list of targets.

Triple Quadrupole Mass Spectrometry (QQQ-MS/MS) for Targeted Quantification

Sample Preparation and Chromatographic Separation Protocols

The successful analysis of 5-trans-PGF2β by UHPLC-MS/MS is highly dependent on effective sample preparation and chromatographic separation. These steps are crucial for removing interfering substances from the biological matrix and for separating the target analyte from its isomers.

Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of prostaglandins from various biological matrices, including plasma, urine, and tissue homogenates. nih.govresearchgate.netcapes.gov.brdiva-portal.orgmdpi.com SPE offers several advantages over traditional liquid-liquid extraction, such as higher recovery, reduced solvent consumption, and the potential for automation. diva-portal.org For prostaglandins, reversed-phase SPE cartridges, such as those with C18-bonded silica, are commonly used. nih.gov The addition of an acid, like formic acid, to the sample can improve the recovery of prostaglandins from complex matrices. nih.gov

Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes antibodies specific to the target analyte or a group of structurally related compounds. nih.govresearchgate.netspringernature.com An immunoaffinity column can be prepared by coupling polyclonal antibodies against a specific prostaglandin, such as PGF2α, to a solid support. nih.gov This allows for the selective capture of the target analyte from a complex sample, while other matrix components are washed away. nih.gov This technique has been successfully applied to the clean-up of prostaglandins in biological fluids prior to analysis. nih.govjst.go.jp

Technique Principle Advantages Considerations
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.High recovery, reduced solvent use, automation potential.Requires optimization for specific analytes and matrices. nih.gov
Immunoaffinity Chromatography (IAC) Highly specific binding of an antigen (prostaglandin) to an immobilized antibody. nih.govExcellent specificity and clean-up efficiency. nih.govPotential for cross-reactivity with structurally similar compounds.

The chromatographic separation of prostaglandin isomers is a significant challenge due to their structural similarity. sciex.comsciex.com Reversed-phase liquid chromatography is the most common approach for the separation of eicosanoids. researchgate.net Columns with C18 stationary phases are widely used, often with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an acid like formic acid to improve peak shape. researchgate.netnih.gov

The separation of geometric isomers, such as 5-trans-PGF2β and its cis-isomer, can be particularly difficult. akjournals.com While reversed-phase chromatography can separate some prostaglandins, normal-phase chromatography has been shown to be effective for separating certain isomers. akjournals.comnih.gov The choice of column chemistry and the optimization of the gradient elution program are critical for achieving the necessary resolution. sciex.commdpi.com For instance, a study profiling 32 eicosanoids used a Hypersil gold-C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, to achieve separation. semanticscholar.org Another method for separating prostaglandin isomers utilized a Phenomenex Kinetex column with a linear gradient of water and acetonitrile. sciex.com

Parameter Description Example
Column Chemistry The type of stationary phase used for separation.Reversed-phase C18, researchgate.netnih.gov Normal-phase silica. akjournals.com
Mobile Phase The solvent system used to elute the analytes from the column.Water/acetonitrile with 0.1% formic acid. researchgate.netnih.gov
Gradient Elution A programmed change in the mobile phase composition during the run to improve separation.Linear gradient from 10-98-10% mobile phase B in 12.5 minutes. sciex.com

Solid-Phase Extraction and Immunoaffinity Clean-up Techniques

Quantitative Assay Validation and Performance Metrics

To ensure the reliability and accuracy of a quantitative method for 5-trans-PGF2β, a thorough validation process is essential. This validation is typically performed in accordance with guidelines from regulatory agencies. frontiersin.org Key performance metrics that are evaluated include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery. frontiersin.orgnih.gov

The linearity of the assay is determined by analyzing a series of calibration standards at different concentrations. mdpi.com The sensitivity of the method is defined by the limit of detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be accurately and precisely quantified. mdpi.com For eicosanoids, LOQs are often in the low pg/mL range. escholarship.org

Accuracy is assessed by determining how close the measured concentration is to the true concentration, while precision measures the reproducibility of the results. nih.gov Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels. nih.gov Recovery experiments are performed to determine the efficiency of the extraction process by comparing the amount of analyte recovered from a sample to the amount initially present. escholarship.org

Validation Parameter Description Typical Acceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve.>0.99 mdpi.comsemanticscholar.org
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio ≥ 10 nih.gov
Accuracy (% Bias) The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for LLOQ). nih.gov
Precision (% RSD) The degree of scatter between a series of measurements.≤15% (≤20% for LLOQ). nih.gov
Recovery (%) The efficiency of the sample extraction process.Consistent and reproducible across the concentration range. escholarship.org

Determination of Limits of Quantification and Detection

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Table 1: Representative Limits of Quantification for Eicosanoid Analysis

Analytical MethodAnalyte ClassMatrixLimit of Quantification (LOQ)Reference
LC-MSEicosanoidsLiver S9 Fractions0.5 - 20.0 ng/mg protein semanticscholar.org
UHPLC-MS/MSOxidative Stress BiomarkersWastewater< 0.5 µg L−1 (IQL) nih.gov

Assessment of Linearity, Precision, Accuracy, and Recovery

Method validation ensures that an analytical procedure is suitable for its intended purpose. europa.eu Key parameters include linearity, precision, accuracy, and recovery.

Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For eicosanoid profiling, calibration linearity is typically achieved with a coefficient of determination (R2) greater than 0.99. semanticscholar.org

Precision: This expresses the closeness of agreement between a series of measurements from the same sample. It is usually reported as the coefficient of variation (% CV). For an eicosanoid analysis method, intra-day precision ranged from 4.7-10.8% (% CV), and inter-day precision was between 4.8-10.3% (% CV). semanticscholar.org

Accuracy: This refers to the closeness of the measured value to the true value and is often expressed as percent bias. In the same study, intra-day accuracy was 88.4-110.9% and inter-day accuracy was 94.0-106.6%. semanticscholar.org

Table 2: Validation Parameters for an LC-MS Eicosanoid Profiling Method

ParameterIntra-day (n=5)Inter-day (n=5)Reference
Linearity (R2)>0.99 semanticscholar.org
Precision (% CV)4.7 - 10.8%4.8 - 10.3% semanticscholar.org
Accuracy (% Bias)88.4 - 110.9%94.0 - 106.6% semanticscholar.org
Recovery58.0 - 105.3% semanticscholar.org

Metabolomic and Lipidomic Profiling Applications

Metabolomics and lipidomics are powerful "omics" technologies that allow for the comprehensive analysis of small molecules (metabolites) and lipids in a biological system. These approaches are instrumental in discovering novel biomarkers and understanding metabolic pathways.

Untargeted Metabolic Analysis for Eicosanoid Discovery

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to obtain a broad metabolic snapshot. This approach is particularly useful for discovering novel eicosanoids or identifying unexpected changes in their profiles under different physiological or pathological conditions. metwarebio.com By using high-resolution mass spectrometry (HRMS), researchers can identify unknown eicosanoids and elucidate their structures. metwarebio.com

In one study, untargeted metabolomics was used to analyze the effects of enzymatically digested velvet antler. This analysis successfully identified 23 metabolites, including 5-trans PGF2β, highlighting the method's capability to detect specific eicosanoids within a complex mixture. ejast.org Such discovery-based approaches are essential for expanding our knowledge of the eicosanoid network and its role in biology. metwarebio.com

Comparative Metabolomics in Biological Matrices (e.g., serum, cell supernatants, fecal samples)

Comparative metabolomics involves comparing the metabolite profiles of different groups to identify significant changes. This has been applied to various biological matrices to study the role of 5-trans PGF2β and other eicosanoids.

Serum: In a study on yaks, serum metabolomics revealed that levels of 5-trans PGF2β were notably reduced in a group receiving perinatal nutrition supplementation compared to a grazing control group. frontiersin.org Another study using untargeted metabolomics on serum from ACE2 knockout mice identified an upregulation of 5-trans PGF2β, suggesting its involvement in metabolic dysregulation associated with ACE2 deficiency. nih.gov Integrated metabolomic and lipidomic analyses of plasma from patients with diabetic retinopathy have also detected Prostaglandin F2 beta, indicating its potential relevance in this disease. semanticscholar.org

Cell Supernatants: A newly developed UHPLC-QQQ-MS/MS method was used to simultaneously quantify nine prostaglandins in the supernatant of LPS-induced RAW264.7 cells. nih.gov This allowed for the investigation of inflammatory responses at a cellular level, showing significant changes in prostaglandin levels after stimulation and drug intervention. nih.gov

Fecal Samples: The analysis of fecal samples provides a non-invasive window into gut metabolism and health. In a study on children with Autism Spectrum Disorder (ASD), untargeted metabolomics of fecal samples showed that levels of 5-trans PGF2β were decreased compared to neurotypical children. nih.govresearchgate.net This finding points to potential disturbances in arachidonic acid metabolism and its downstream signaling pathways in ASD. nih.gov

Table 3: Findings of 5-Trans PGF2β in Comparative Metabolomics Studies

Biological MatrixStudy ContextFinding for 5-Trans PGF2βReference
SerumPerinatal nutrition in yaksSignificantly reduced levels frontiersin.org
SerumACE2 knockout miceUpregulated (Fold Change: 1.65) nih.gov
Fecal SamplesChildren with Autism Spectrum DisorderDecreased levels nih.gov
Enzymatic DigestVelvet Antler ExtractDetected via untargeted analysis ejast.org

Research Paradigms and Model Systems for 5 Trans Prostaglandin F2beta Investigation

In Vitro Cellular Models for Metabolic and Pathway Studies

In vitro models are fundamental for dissecting the molecular mechanisms involving 5-trans PGF2β at the cellular level. These systems offer controlled environments to study enzymatic processes and metabolic transformations.

The murine macrophage cell line, RAW264.7, is a widely used system for studying inflammation and the arachidonic acid (AA) metabolic pathway, from which prostaglandins (B1171923) are derived. nih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce the expression of enzymes such as cyclooxygenases (COX) and trigger the production of various prostaglandins. nih.gov

A study developed a sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method to simultaneously quantify nine different prostaglandins, including 5-trans PGF2β, in the supernatant of LPS-induced RAW264.7 cells. researchgate.netnih.gov However, in this specific inflammatory model, while the levels of other prostaglandins like PGE2, PGD1, and PGD2 were significantly elevated after LPS stimulation, the concentration of 5-trans PGF2β was found to be below the limit of quantification. researchgate.netnih.govresearchgate.net This suggests that under these specific in vitro inflammatory conditions, 5-trans PGF2β is not a major product of the AA cascade in RAW264.7 cells.

Subcellular fractions, such as the liver S9 fraction, are invaluable tools for in vitro metabolic studies. The S9 fraction contains both microsomal and cytosolic enzymes, encompassing a broad range of Phase I (e.g., cytochrome P450s) and Phase II (e.g., transferases) metabolic activities. wikipedia.orgevotec.com This makes it a more comprehensive system than purified microsomes for assessing the metabolic fate of compounds. nih.gov

In the context of eicosanoid research, rabbit liver S9 fractions have been used for metabolic profiling. One such study identified and measured a panel of metabolites, explicitly including 5-trans prostaglandin (B15479496) F2β, demonstrating the utility of this system for investigating the enzymatic processing of this compound. semanticscholar.org

Table 1: Eicosanoids Identified in Rabbit Liver S9 Fraction Metabolic Profiling Study This table is based on data from a metabolic profiling study and lists a selection of identified compounds.

Compound Name Abbreviation
5-trans Prostaglandin F2β 5-trans PGF2β
6-keto Prostaglandin F1α 6-keto PGF1α
8-iso Prostaglandin F2α 8-iso PGF2α
11β-Prostaglandin F2α 11β-PGF2α

Source: Adapted from Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Meta. semanticscholar.org

Metabolomic analyses performed on primary astrocyte cultures have successfully identified a wide range of compounds, including 5-trans prostaglandin F2β. ejast.orgkoreascience.kr This indicates that astrocytes have the capacity to produce or metabolize this specific prostaglandin. The identification of 5-trans PGF2β in these cells underscores their role in the complex lipid signaling network within the brain and provides a cellular model for investigating its function in neurological contexts. ejast.orgkoreascience.kr

Table 2: Identification of 5-trans PGF2β in Primary Astrocytes This table highlights the detection of 5-trans PGF2β in a metabolomic study of primary astrocytes.

Compound Name Molecular Formula Mass
5-Trans Prostaglandin F2β C20H34O5 376.22
A-12(13)-EpODE C18H30O3 294.21
Stearidonic acid C18H28O2 276.20

Source: Adapted from Protective effects of enzymatically digested velvet antler polypeptides on mitochondria in primary astrocytes. ejast.orgkoreascience.kr

Subcellular Fractionation for Enzyme Activity Assays (e.g., Liver S9 Fractions)

In Vivo Animal Models for Systemic Metabolomic Research

Animal models are essential for understanding the systemic relevance of metabolic changes and the role of compounds like 5-trans PGF2β in the context of a whole organism, particularly in disease states.

The adjuvant-induced arthritis (AIA) rat is a well-established and widely used animal model for chronic inflammation that shares many pathological features with human rheumatoid arthritis. frontiersin.orgwiley.com This model is characterized by a robust inflammatory response, making it suitable for studying the role of inflammatory mediators, including prostaglandins. researchgate.netnih.gov

In a study that analyzed the serum of AIA rats, a method was applied to detect nine different prostaglandins. nih.gov The results showed that the levels of pro-inflammatory prostaglandins PGE2, PGD2, and PGA2 were significantly elevated in the arthritic rats compared to the control group. researchgate.netnih.gov However, similar to the findings in LPS-stimulated RAW264.7 cells, the levels of other measured prostaglandins, including 5-trans PGF2β, were below the limit of quantification in the serum of these animals. researchgate.net This finding suggests that systemic levels of 5-trans PGF2β may not be significantly elevated during the chronic inflammatory phase of this specific arthritis model.

Animal models of neurodevelopmental disorders like Autism Spectrum Disorder (ASD) are crucial for investigating the underlying biochemical and metabolic disturbances. nih.govfrontiersin.org These models, often generated through genetic manipulation or prenatal exposure to certain chemicals, allow researchers to explore how altered metabolic pathways contribute to behavioral phenotypes. acs.orgmdpi.com Prostaglandin signaling, particularly involving PGE2, has been implicated in the pathology of ASD in some animal models. nih.gov

While direct measurements in animal models are a key research goal, significant findings in human studies often guide the investigation. A metabolomic study on children with ASD revealed significant alterations in the metabolites of the arachidonic acid pathway. nih.gov Notably, the study found that levels of 5-trans prostaglandin F2β were decreased in children with ASD. nih.gov Furthermore, a negative correlation was observed between the levels of 5-trans PGF2β and the clinical scores for ASD symptoms, suggesting a potential link between this specific metabolite and the disorder's severity. nih.gov These findings in a human cohort provide a strong rationale for investigating the role and status of 5-trans PGF2β in animal models of neurodevelopmental disturbances.

Table 3: Correlation of Key Metabolites with Autism Spectrum Disorder (ASD) This table summarizes findings from a metabolomic study in children with ASD.

Metabolite Change in ASD Group Correlation with Symptom Severity
5-trans Prostaglandin F2β Decreased Negative
Leukotriene B4 Decreased Not specified
Arachidic acid Increased Not specified
8-hydroxy-deoxyguanosine Increased Not specified
Agmatine Not specified Negative
Serotonin Not specified Positive

Source: Adapted from Alterations in Gut Vitamin and Amino Acid Metabolism are Associated with Symptoms and Neurodevelopment in Children with Autism Spectrum Disorder. nih.gov

Neurodevelopmental Disturbance Models (e.g., Autism Spectrum Disorder Animal Models for Metabolite Changes)

Environmental and Biospecimen Monitoring Contexts

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health at the community level. ciphi.ca This approach involves analyzing wastewater to detect and quantify chemical or biological markers related to human consumption, exposure, and health status. Initially used to track illicit drug use and pathogens like poliovirus, the applications of WBE have expanded significantly. ciphi.ca The COVID-19 pandemic, for instance, catalyzed a rapid global expansion of WBE for tracking SARS-CoV-2, demonstrating its utility as an early warning system for disease outbreaks. nih.govwho.intnih.gov

Wastewater-Based Epidemiology for Community-Level Biomarker Surveillance (in context of related isoprostanes)

Isoprostanes, a family of prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid, are considered reliable biomarkers of oxidative stress in humans. nih.govnih.gov The concept of using these biomarkers in sewage to monitor community-wide health has been proposed as a form of "Sewage Chemical-Information Mining (SCIM)". nih.govnwlifescience.com By measuring the levels of isoprostanes in wastewater, researchers can gain insights into the collective oxidative stress and, by extension, the general "wellness" of a population. ciphi.ca Elevated levels of these biomarkers could indicate systemic diseases, psychological stress, or exposure to certain lifestyle factors. ciphi.caunit.no

One study developed and validated a method to measure four specific oxidative stress biomarkers in wastewater: 8-iso-PGF2α, 2,3-dinor-iPF2α-III, PGE2, and 5-iPF2α-VI. nih.govnih.gov The research, conducted during the first four months of the COVID-19 pandemic in two communities, found that these isoprostanes could be consistently quantified in raw wastewater samples, with concentrations ranging from 31.1 to 1270 ng/L. nih.govnih.gov The consistent detection of Prostaglandin E2 (PGE2) and 5-iPF2α-VI, in particular, suggested they could be reliable biomarkers for community-level oxidative anxiety. nih.gov The study noted a significant increase in the average mass loads of these two compounds from the first to the second month of the pandemic, followed by a significant decrease in the third month. nih.gov

This research represents the first report of quantifying PGE2 and 5-iPF2α-VI in wastewater to estimate community-level oxidative stress. nih.gov Other studies have also successfully measured related compounds, such as 8-iso-prostaglandin F2α, in wastewater from multiple European cities, finding a strong association between its levels and biomarkers for tobacco use. unit.no The stability of several isoprostanes in typical sewer conditions further supports their suitability as wastewater biomarkers. nih.gov This approach provides a near-real-time and cost-effective method for public health surveillance, offering a complementary data source to traditional clinical methods. ciphi.canih.gov

Table 3: Isoprostanes Detected in Wastewater for Community Health Surveillance

Isoprostane/Related Compound Context of Detection Concentration Range / Daily Load Reference
8-iso-PGF2α Biomarker of oxidative stress 8.7–23.3 ng/L (European cities) nih.gov
2,3-dinor-iPF2α-III Biomarker of oxidative stress 31.1–1270 ng/L (combined range for 4 isoprostanes) nih.govnih.gov
Prostaglandin E2 (PGE2) Biomarker of oxidative anxiety 31.1–1270 ng/L (combined range for 4 isoprostanes) nih.govnih.gov
5-iPF2α-VI Biomarker of oxidative anxiety 31.1–1270 ng/L (combined range for 4 isoprostanes) nih.govnih.gov
8-iso-prostaglandin F2α Associated with tobacco use 2.5–9.9 mg/day/1000 inhabitants unit.no

This table presents examples of isoprostanes and related compounds measured in wastewater-based epidemiology studies.

Table of Mentioned Compounds

Compound Name
15(R)-Lipoxin A4
2,3-dinor-iPF2α-III
5,6-trans PGF2α
5-iPF2α-VI
5-trans Prostaglandin F2β
8-iso-prostaglandin F2α
Androsterone
Arachidonic acid
Bicyclo Prostaglandin E2
Dehydroepiandrosterone
Epitestosterone
Estrone
Etiocholanolone
Prostaglandin E2 (PGE2)

Role of 5 Trans Prostaglandin F2beta in Oxidative Stress and Inflammation Pathways

Associations with Lipid Peroxidation and Oxidative Damage Markers

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to the damage of cellular components, including lipids. The peroxidation of lipids, particularly polyunsaturated fatty acids like arachidonic acid, generates a host of bioactive molecules that not only serve as markers of this damage but also actively participate in physiological and pathological processes.

5-trans-PGF2β is recognized as a biological oxidative metabolite of arachidonic acid. semanticscholar.org Eicosanoids, the class of molecules to which 5-trans-PGF2β belongs, are well-known to have pivotal roles in cellular homeostasis. semanticscholar.org The formation of these molecules can occur through both enzymatic pathways, such as those involving cyclooxygenase (COX) enzymes, and non-enzymatic, free radical-catalyzed pathways. semanticscholar.orgdiva-portal.org Specifically, the presence of a trans double bond in the prostaglandin (B15479496) structure, as seen in 5-trans-PGF2β, can be indicative of its formation under conditions of nitro-oxidative stress, where reactions with nitrogen dioxide radicals can lead to the isomerization of the cis double bonds naturally found in arachidonic acid.

While the broader family of eicosanoids is clearly implicated in the response to oxidative stress, specific, detailed research on the direct association of 5-trans-PGF2β with markers of lipid peroxidation is limited. A study involving the profiling of 32 different eicosanoids in an in vitro model of inflammation included 5-trans-PGF2β, highlighting its presence in a biological system undergoing inflammatory and oxidative challenges. semanticscholar.org In this particular study, 5-trans-PGF2β was found to co-elute with another prostaglandin, 11β-PGF2α, during liquid chromatography-mass spectrometry (LC-MS) analysis, underscoring the complexity of distinguishing between these closely related molecules. semanticscholar.org

The F2-isoprostanes are a class of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov They are considered a "gold standard" for the assessment of oxidative stress in vivo due to their stability and specificity to lipid peroxidation. nih.govnih.gov Among these, 8-iso-prostaglandin F2α (8-iso-PGF2α) is the most extensively studied and validated biomarker. nih.govnih.gov

5-trans-PGF2β is structurally an isomer of prostaglandins (B1171923), specifically identified as the 9β-hydroxy isomer of 5-trans-PGF2α. medchemexpress.com While its formation from arachidonic acid places it in the same general family as the F2-isoprostanes, its utility and reliability as a specific biomarker for oxidative stress have not been thoroughly investigated or established in the same way as 8-iso-PGF2α.

The challenge in utilizing many of these isomers as distinct biomarkers lies in their analytical separation and the potential for their formation through multiple pathways, including enzymatic processes which can be upregulated during inflammation. nih.govnih.gov For instance, research has shown that 8-iso-PGF2α can also be generated to a minor extent by COX enzymes, which can complicate its interpretation as a pure marker of non-enzymatic oxidative stress. nih.govnih.gov One study noted the detection of 8-iso-PGF2β in wastewater as an isomer of the more reliable 8-iso-PGF2α, but it could not be accurately quantified due to co-elution with other isomers. d-nb.info This highlights the analytical difficulties that may also apply to 5-trans-PGF2β.

Biomarker ClassExample CompoundPrimary Formation PathwayEstablished Role as Oxidative Stress Marker
F2-Isoprostanes8-iso-PGF2αNon-enzymatic, free radical-catalyzed peroxidation of arachidonic acidYes, considered a gold standard. nih.govnih.govnih.gov
Trans-Prostaglandins5-trans-PGF2βMetabolite of arachidonic acid, potentially via nitro-oxidative stress pathwaysNot well-established; research is limited.

Context as an Arachidonic Acid-Derived Metabolite in Oxidative Stress

Interplay with Other Eicosanoids in Inflammatory Homeostasis

Inflammation is a complex biological response involving a multitude of cellular and molecular players. Eicosanoids, including prostaglandins, are at the forefront of this response, acting as potent signaling molecules that can either promote or resolve inflammation. The balance between these opposing actions is crucial for maintaining tissue homeostasis.

The involvement of prostaglandins in inflammatory diseases is well-documented. For example, elevated levels of various prostaglandins are found in the synovial fluid of patients with rheumatoid arthritis. frontiersin.org The synthesis of these mediators is significantly increased in inflamed tissues, contributing to the classic signs of inflammation such as redness, swelling, and pain. nih.gov

Specific data on the behavior of 5-trans-PGF2β in human inflammatory diseases is scarce. However, its inclusion in a comprehensive eicosanoid profiling study of carrageenan-induced inflammation in rabbits suggests its potential relevance as a component of the inflammatory milieu. semanticscholar.org This animal model is a standard method for inducing acute inflammation, characterized by the release of various inflammatory mediators. The study aimed to map the metabolic changes in eicosanoid production, which could reveal altered enzyme expression during inflammation. semanticscholar.org While the study provides a methodological framework for detecting 5-trans-PGF2β, it does not specify the direction or magnitude of its change in this inflammatory model.

The eicosanoid network is a delicate balance of pro-inflammatory and anti-inflammatory signals. Prostaglandins like PGE2 and PGF2α are often considered pro-inflammatory, contributing to vasodilation, increased vascular permeability, and pain sensitization. nih.govnih.govfrontiersin.org Conversely, other lipid mediators, such as lipoxins, and certain prostaglandins under specific contexts, can have anti-inflammatory and pro-resolving effects. nih.gov

The precise contribution of 5-trans-PGF2β to this intricate balance remains to be elucidated. Its structural similarity to other F-series prostaglandins suggests it could have biological activity, but whether this activity is pro-inflammatory, anti-inflammatory, or modulatory is currently unknown. The biological actions of prostaglandins are mediated by their interaction with specific receptors on target cells. medchemexpress.com The receptor binding profile and downstream signaling pathways activated by 5-trans-PGF2β have not been characterized, which is a critical step in understanding its function.

Interestingly, its isomer, 5-trans-PGE2, has been described as a potent activator of aromatase, a process implicated in the growth of breast cancer, suggesting that trans-isomers of prostaglandins can possess significant biological activity. medchemexpress.com However, this does not allow for direct extrapolation to the function of 5-trans-PGF2β.

Eicosanoid ClassGeneral Role in InflammationSpecific Role of 5-trans-PGF2β
Prostaglandins (e.g., PGE2, PGF2α)Can be both pro-inflammatory (e.g., vasodilation, pain) and involved in resolution. nih.govnih.govNot defined. Its presence is noted in inflammatory models, but its specific contribution is unknown. semanticscholar.org
Leukotrienes (e.g., LTB4)Primarily pro-inflammatory, involved in leukocyte recruitment and activation. wiley.comNo direct relationship established.
LipoxinsAnti-inflammatory and pro-resolving. nih.govNo direct relationship established.

Future Directions in 5 Trans Prostaglandin F2beta Research

Elucidation of Specific Biosynthetic Enzymes and Pathways in Diverse Organisms

Prostaglandins (B1171923) are biologically active lipid compounds derived from arachidonic acid. semanticscholar.orgresearchgate.net The biosynthesis of prostaglandins is a multi-step enzymatic process. researchgate.net It is initiated by the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes (COX-1 and COX-2) into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2). researchgate.netgoogle.com From PGH2, specific synthases produce the various types of prostaglandins. researchgate.netgoogle.com For instance, PGF synthase (PGFS) can convert PGH2 to PGF2α. researchgate.net

However, the precise enzymatic pathway leading to the formation of 5-trans-PGF2β is not well-defined. It is known to be an isomer of PGF2α, but the specific enzymes responsible for the "5-trans" configuration and the beta orientation of the hydroxyl group at carbon 9 are yet to be fully identified. It is possible that its formation occurs through a non-enzymatic rearrangement or via the action of a yet-to-be-characterized isomerase. Future research should focus on in vitro enzymatic assays using purified COX and various prostaglandin synthase enzymes with arachidonic acid and other potential precursors to identify the specific conditions and enzymes that yield 5-trans-PGF2β.

Furthermore, studies in diverse organisms are needed. While prostaglandins have been studied in mammals, their presence and synthesis in other organisms, including marine life and insects, are also known. semanticscholar.org Investigating the biosynthetic pathways of 5-trans-PGF2β across different species could reveal conserved or unique enzymatic strategies for its production, providing broader insights into its evolutionary significance and biological function.

Comprehensive Mapping of Its Precise Role in Cellular Signaling Networks

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. researchgate.netgoogle.com These receptors, upon activation, trigger intracellular signaling cascades that modulate second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+), leading to a cellular response. google.comejast.org The prostaglandin F receptor (FP receptor) is the cognate receptor for PGF2α. medchemexpress.commedchemexpress.com Given the structural similarity, it is plausible that 5-trans-PGF2β may interact with the FP receptor or other prostaglandin receptors.

However, specific receptor binding studies for 5-trans-PGF2β are currently lacking. Future research must involve competitive binding assays to determine its affinity and selectivity for the known panel of prostaglandin receptors (DP, EP, FP, IP, and TP). google.com Such studies would clarify whether it acts as an agonist or antagonist at these sites. For example, its isomer, 5-trans-PGE2, has been shown to be a potent activator of adenylate cyclase in neuronal hybrid cells. caymanchem.com

Beyond receptor binding, it is crucial to map the downstream signaling pathways. This involves treating various cell types with 5-trans-PGF2β and monitoring changes in key signaling molecules. For instance, (5R)-Dinoprost (Prostaglandin F2β) has been shown to induce a dose-dependent release of mucin. medchemexpress.commedchemexpress.com In some teleost fish, PGF2β has been found to activate olfactory systems, suggesting a role as a pheromone. ubc.ca Determining whether 5-trans-PGF2β elicits similar or distinct responses is a key research question. Comprehensive mapping would involve analyzing its impact on major signaling networks such as the cAMP/PKA, PLC/PKC, and MAPK/ERK pathways to build a complete picture of its cellular function.

Development of Ultrasensitive Analytical Techniques for Trace Level Detection

A significant challenge in studying many bioactive lipids, including prostaglandins, is their low concentration in biological samples. semanticscholar.org Accurate quantification is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of eicosanoids, offering high specificity and sensitivity. semanticscholar.orgbiomarker.hu

Existing LC-MS/MS methods have been developed for the simultaneous profiling of multiple eicosanoids, including 5-trans-PGF2β. semanticscholar.org In one such method, the limit of quantification for a panel of 32 eicosanoids ranged from 0.5 to 20.0 ng/mg of protein. semanticscholar.org However, in some biological contexts, the concentration of 5-trans-PGF2β may be below the current limits of detection (LOD) and quantification (LOQ). For instance, a study on Alzheimer's disease biomarkers noted that while various prostaglandins could be detected in wastewater, their low concentrations pose a significant analytical challenge. csic.es

Therefore, a critical area for future research is the development of ultrasensitive analytical techniques. This could involve several strategies:

Improved Sample Preparation: Optimizing solid-phase extraction (SPE) protocols to more effectively concentrate 5-trans-PGF2β from complex biological matrices like plasma or tissue homogenates. semanticscholar.org

Chemical Derivatization: Employing novel derivatizing agents to enhance the ionization efficiency of 5-trans-PGF2β in the mass spectrometer, thereby lowering the detection limits.

Advanced Instrumentation: Utilizing the latest generation of mass spectrometers with enhanced sensitivity and lower noise levels.

Novel Sensor Technologies: Exploring the development of biosensors, such as electrochemical sensors or aptamer-based assays, which could offer rapid and highly sensitive detection at the point of need. caymanchem.com

Achieving lower detection limits, ideally in the low picogram or even femtogram per milliliter range, will be crucial for accurately quantifying 5-trans-PGF2β in various biological fluids and tissues, and for understanding its subtle fluctuations in health and disease.

Integration with Multi-Omics Data for Systems Biology Understanding

To fully comprehend the biological significance of 5-trans-PGF2β, it is essential to move beyond studying it in isolation and instead integrate its analysis within a broader systems biology framework. uni-heidelberg.de This involves combining metabolomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, to construct a holistic view of the cellular and organismal networks in which it operates. amegroups.cn

Recent metabolomics studies have already highlighted the potential importance of 5-trans-PGF2β. For example:

In a study on ACE2 knockout mice, 5-trans-PGF2β was found to be upregulated in the serum, suggesting a link to the metabolic dysregulation observed in these animals. nih.gov

In yaks, serum levels of 5-trans-PGF2β were significantly reduced in response to perinatal nutrition supplementation, indicating its potential role in hormone and hormone derivative metabolism related to nutrition.

Metabolomic studies in autism spectrum disorder (ASD) have identified 5-trans-PGF2β as one of the discriminant gut metabolites, suggesting a potential involvement in the gut-brain axis. nih.gov

These findings are summarized in the table below:

Study ContextOrganism/SystemSample TypeFinding for 5-Trans Prostaglandin F2betaReference
ACE2 KnockoutMouseSerumUpregulated nih.gov
Perinatal NutritionYakSerumReduced with supplementation
Autism Spectrum DisorderHumanGutIdentified as a discriminant metabolite nih.gov
Enzymatically Digested Velvet AntlerIn vitroCell extractDetected as a component ejast.orgkoreascience.kr

Future research should aim to build upon these findings by performing integrated multi-omics analyses. For instance, if transcriptomic data reveals the upregulation of a particular prostaglandin synthase in the same samples where 5-trans-PGF2β levels are elevated, it could provide strong evidence for its biosynthetic pathway. Similarly, correlating changes in 5-trans-PGF2β levels with the expression of specific receptor proteins (proteomics) and their corresponding genes (transcriptomics) in different tissues could help to pinpoint its sites of action and biological functions. amegroups.cn Such an integrated approach will be instrumental in moving from simple correlation to a mechanistic understanding of the role of 5-trans-PGF2β in complex biological systems.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 5-Trans Prostaglandin F2β in biological samples, and how are they validated?

  • Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated analogs) are employed to correct for matrix effects and recovery rates. Validation follows guidelines for precision (intra-day/inter-day CV <15%), accuracy (80–120% recovery), and linearity (R² >0.99) across physiological concentration ranges .
  • Key Considerations : Ensure proper sample preparation (e.g., solid-phase extraction) to minimize lipid interference. Include quality controls (QCs) in each batch to monitor instrument stability.

Q. How can researchers synthesize and characterize 5-Trans Prostaglandin F2β in a laboratory setting?

  • Methodology : Synthesis typically involves stereoselective enzymatic or chemical isomerization of precursor prostaglandins (e.g., PGF2α). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR to verify trans-configuration at C5) and purity assessment via HPLC with UV/Vis detection (λ = 195–210 nm) .
  • Key Considerations : Use inert atmospheres (e.g., argon) during synthesis to prevent oxidation. Purity thresholds should exceed 95% for biological assays.

Advanced Research Questions

Q. What experimental designs are optimal for studying the isomer-specific biological effects of 5-Trans Prostaglandin F2β compared to its cis counterparts?

  • Methodology : Employ a combination of molecular dynamics simulations and experimental membrane models (e.g., liposomal bilayers) to assess isomer-membrane interactions. Fluorescence anisotropy or calorimetry can quantify changes in membrane fluidity, while in vitro assays (e.g., receptor binding) evaluate functional differences .
  • Key Considerations : Control for batch-to-batch variability in isomer purity. Use blinded protocols for data collection to reduce bias .

Q. How should researchers address contradictions in reported bioactivity data for 5-Trans Prostaglandin F2β across studies?

  • Methodology : Conduct a meta-analysis integrating data from multiple studies. Standardize variables such as cell lines (e.g., HEK293 vs. primary cells), agonist/antagonist co-treatments, and assay endpoints (e.g., cAMP levels vs. calcium flux). Apply statistical tools (e.g., random-effects models) to account for heterogeneity .
  • Key Considerations : Clearly document experimental conditions in supplementary materials to enable cross-study comparisons .

Q. What strategies are recommended for integrating fragmented data on 5-Trans Prostaglandin F2β into a unified knowledge base?

  • Methodology : Use structured databases (e.g., ChEMBL, PubChem) to collate physicochemical, pharmacological, and toxicological data. Apply natural language processing (NLP) tools to extract data from tables in legacy publications (e.g., receptor affinity values) and link them via unique identifiers (e.g., CAS numbers) .
  • Key Considerations : Validate automated data extraction against manual curation for accuracy. Address data gaps via read-across approaches using structurally related prostaglandins, with confirmation through receptor interaction studies .

Methodological Troubleshooting

Q. How can researchers mitigate confounding factors when assessing the role of 5-Trans Prostaglandin F2β in inflammatory pathways?

  • Methodology : Use genetic knockout models (e.g., CRISPR-Cas9) or selective enzyme inhibitors (e.g., COX-2 inhibitors) to isolate prostaglandin-specific effects. Include sham-treated controls and normalize results to baseline cytokine levels (e.g., IL-6, TNF-α) .
  • Key Considerations : Predefine exclusion criteria for outliers in datasets to maintain statistical rigor .

Q. What are best practices for replicating studies on 5-Trans Prostaglandin F2β under varying experimental conditions?

  • Methodology : Publish detailed protocols in open-access repositories (e.g., protocols.io ) with step-by-step workflows. Share raw data and analysis code via platforms like GitHub or Zenodo. Collaborate with independent labs for cross-validation .
  • Key Considerations : Use standardized reference materials (e.g., NIST-certified prostaglandins) to ensure consistency across replicates .

Data Presentation and Reporting

Q. How should researchers present complex dose-response data for 5-Trans Prostaglandin F2β in publications?

  • Methodology : Use non-linear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values. Include tables summarizing mean ± SEM and statistical tests (e.g., ANOVA with post-hoc corrections). Visualize trends via heatmaps or 3D surface plots for multi-variable datasets .
  • Key Considerations : Annotate figures with exact p-values and effect sizes to enhance reproducibility .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Trans Prostaglandin F2beta
Reactant of Route 2
5-Trans Prostaglandin F2beta

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.